molecular formula C24H20N4O5 B10810599 [2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate

[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate

Cat. No.: B10810599
M. Wt: 444.4 g/mol
InChI Key: JRXVCGDWEJPMDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-382818 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Formation of the Core Structure: This typically involves the construction of the central scaffold of the molecule through a series of organic reactions such as condensation, cyclization, or coupling reactions.

    Functional Group Modifications: Introduction of various functional groups to the core structure to achieve the desired chemical properties. This may include reactions like nitration, reduction, or alkylation.

    Purification and Characterization: The final product is purified using techniques such as recrystallization, chromatography, and characterized using spectroscopic methods like NMR, IR, and mass spectrometry.

Industrial Production Methods

Industrial production methods for WAY-382818 are not well-documented in the public domain. Typically, the production of such compounds on an industrial scale would involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

WAY-382818 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: WAY-382818 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

WAY-382818 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: Used as a tool compound to study the inhibition of mitogen-activated protein kinase phosphatase-1.

    Biology: Employed in cellular studies to understand the role of mitogen-activated protein kinase phosphatase-1 in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in diseases where mitogen-activated protein kinase phosphatase-1 is implicated, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.

Mechanism of Action

WAY-382818 exerts its effects by inhibiting the activity of mitogen-activated protein kinase phosphatase-1 . This enzyme is involved in the dephosphorylation of mitogen-activated protein kinases, which play a crucial role in cell signaling pathways. By inhibiting this enzyme, WAY-382818 can modulate various cellular processes, including cell growth, differentiation, and apoptosis.

Properties

Molecular Formula

C24H20N4O5

Molecular Weight

444.4 g/mol

IUPAC Name

[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C24H20N4O5/c1-27-21(25)20(22(30)28(2)24(27)32)19(29)13-33-23(31)16-12-18(14-8-4-3-5-9-14)26-17-11-7-6-10-15(16)17/h3-12H,13,25H2,1-2H3

InChI Key

JRXVCGDWEJPMDT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)N

Origin of Product

United States

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